(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate
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Overview
Description
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This compound, in particular, is known for its unique chemical structure, which combines a butylcyclohexyl group with a chlorophenyl group through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-butylcyclohexyl) N-(4-chlorophenyl)carbamate typically involves the reaction of 1-butylcyclohexanol with 4-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
Step 1: Preparation of 1-butylcyclohexanol from cyclohexanol and butyl bromide using a base such as potassium carbonate.
Step 2: Reaction of 1-butylcyclohexanol with 4-chlorophenyl isocyanate in the presence of a catalyst like dibutyltin dilaurate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized carbamate derivatives.
Reduction: Amines and other reduced products.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-butylcyclohexyl) N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation, which involves the formation of a covalent bond with the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
BOC-protected amines: Compounds with a similar carbamate structure used in organic synthesis.
Uniqueness
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate is unique due to its specific combination of a butylcyclohexyl group and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other carbamates may not be suitable.
Properties
IUPAC Name |
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-2-3-11-17(12-5-4-6-13-17)21-16(20)19-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMSSMKRYZSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCCC1)OC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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